molecular formula C9H11NO2 B561692 4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 CAS No. 154603-21-1

4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2

Cat. No.: B561692
CAS No.: 154603-21-1
M. Wt: 167.204
InChI Key: KTXUGZHJVRHQGP-NCYHJHSESA-N
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Description

4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 is a deuterated analog of 4-Hydroxy-1-(3-pyridyl)-1-butanone, a compound known for its role as a biomarker in tobacco-related studies. This compound is often used in research to understand the metabolic pathways and effects of tobacco-specific nitrosamines, which are potent carcinogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(3-pyridyl)-1-butanone typically involves the reaction of 3-pyridylacetonitrile with ethylene oxide, followed by hydrolysis. The deuterated version, 4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2, can be synthesized using deuterated reagents to ensure the incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4-oxo-1-(3-pyridyl)-1-butanone-4,4-d2 .

Scientific Research Applications

4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 is widely used in scientific research, particularly in studies related to tobacco exposure and carcinogenesis. Its applications include:

Mechanism of Action

The compound exerts its effects primarily through the formation of DNA adducts. These adducts are formed when the compound reacts with DNA, leading to mutations and potentially initiating carcinogenesis. The molecular targets include guanine bases in DNA, and the pathways involved are related to the metabolic activation of tobacco-specific nitrosamines .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1-(3-pyridyl)-1-butanone: The non-deuterated analog.

    4-oxo-1-(3-pyridyl)-1-butanone: An oxidized form of the compound.

    4-Hydroxy-1-(3-pyridyl)-1-butanol: A reduced form of the compound.

Uniqueness

4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in metabolic studies .

Biological Activity

4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 (commonly referred to as HPB or 4-HPB) is a deuterated derivative of 4-hydroxy-1-(3-pyridyl)-1-butanone, a compound known for its significant biological activity, particularly in the context of tobacco exposure and carcinogenicity. This article reviews the biological activity of HPB, focusing on its mechanisms of action, metabolic pathways, and implications in health research.

  • Chemical Formula : C9H11D2NO2
  • Molecular Weight : 167.189 g/mol
  • IUPAC Name : 4-hydroxy-1-(pyridin-3-yl)butan-1-one
  • CAS Registry Number : 59578-62-0

Biological Activity Overview

HPB exhibits various biological activities primarily linked to its role as a metabolite of tobacco-specific nitrosamines. It is implicated in the formation of DNA adducts, which are critical in understanding the carcinogenic potential associated with tobacco smoke.

HPB is metabolically activated to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. This process is facilitated by cytochrome P450 enzymes, which catalyze the oxidation of HPB and other related compounds. The resulting DNA adducts can cause mutations during DNA replication, contributing to cancer development.

Metabolic Pathways

The metabolic activation of HPB involves several key steps:

  • Hydroxylation : HPB undergoes hydroxylation by cytochrome P450 enzymes.
  • Formation of Reactive Species : These reactions lead to the production of electrophilic species capable of forming adducts with DNA.
  • DNA Adduct Formation : The resultant DNA adducts can persist and lead to mutagenesis.

Case Studies

A study conducted on lung tissues from sudden death victims demonstrated the presence of HPB-releasing DNA adducts. The findings indicated that these adducts were formed from metabolic activation processes and highlighted the potential for HPB as a biomarker for tobacco exposure .

In another study focused on zebrafish embryos exposed to tobacco-specific nitrosamines, researchers found that HPB and its metabolites disrupted purine and pyrimidine metabolism pathways. This disruption was linked to developmental toxicity, emphasizing the embryonic vulnerability to compounds like HPB .

Toxicological Implications

HPB has been classified as a potentially toxic compound due to its ability to form DNA adducts. Its role as a biomarker for tobacco exposure further underscores its significance in toxicological studies. The compound's toxicity is particularly relevant in understanding lung cancer etiology among smokers.

Data Table: Summary of Biological Activity Findings

Study ReferenceBiological ActivityKey Findings
MetabolismIdentified as a strong basic compound involved in DNA adduct formation.
ToxicologyDetected in lung tissues; associated with sudden death victims from smoking-related diseases.
Developmental ToxicityDisruption of metabolic pathways in zebrafish embryos exposed to tobacco-specific nitrosamines.
BiomarkerUsed as a biomarker for assessing tobacco smoke exposure levels.

Properties

IUPAC Name

4,4-dideuterio-4-hydroxy-1-pyridin-3-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6H2/i6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXUGZHJVRHQGP-NCYHJHSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCC(=O)C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662026
Record name 4-Hydroxy-1-(pyridin-3-yl)(4,4-~2~H_2_)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154603-21-1
Record name 4-Hydroxy-1-(pyridin-3-yl)(4,4-~2~H_2_)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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